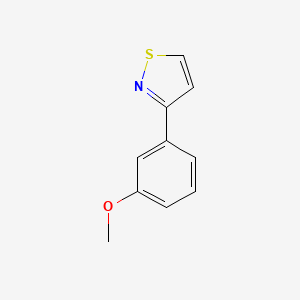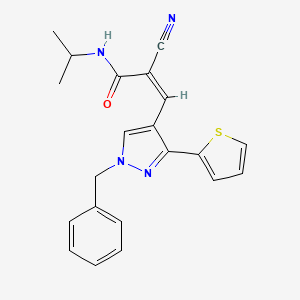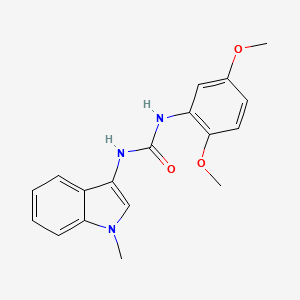
5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as MPTA, is a chemical compound that has gained significant attention in scientific research. MPTA is a thiadiazole derivative that has been synthesized through various methods and has shown potential in various applications, including medicinal chemistry and material science. In
作用机制
The mechanism of action of 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been proposed that 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways involved in cell growth and inflammation. 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the activation of Akt and ERK, two signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects
5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been found to have various biochemical and physiological effects. In animal models, 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been found to reduce tumor growth and inflammation. It has been found to induce apoptosis in cancer cells and reduce the expression of pro-inflammatory cytokines. 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been found to have a neuroprotective effect and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields with high purity. 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also shown potential in various scientific research applications, including medicinal chemistry and material science. However, 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine also has limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can also be toxic at high concentrations, and caution should be taken when handling the compound.
未来方向
There are several future directions for the study of 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. Further research is needed to elucidate its mechanism of action and its biochemical and physiological effects. 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has shown potential as an anti-cancer and anti-inflammatory agent, and further studies are needed to explore its therapeutic potential in these areas. 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can also be studied for its potential in the synthesis of new materials, including polymers and metal complexes. Overall, 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a promising compound that has the potential to make significant contributions to scientific research.
合成方法
5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be synthesized through various methods, including the reaction of 2-methyl-5-propan-2-ylpyrazole-3-carbonitrile with thiosemicarbazide in the presence of a base. Another method involves the reaction of 2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent. 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can also be synthesized through the reaction of 2-amino-5-methylpyrazole-3-carboxylic acid with thiosemicarbazide in the presence of a coupling agent. These methods have been optimized to obtain high yields of 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine with high purity.
科学研究应用
5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has shown potential in various scientific research applications, including medicinal chemistry and material science. In medicinal chemistry, 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been studied as an anti-inflammatory agent and has shown potential in reducing inflammation in various animal models. In material science, 5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential in the synthesis of new materials, including polymers and metal complexes.
属性
IUPAC Name |
5-(2-methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-5(2)6-4-7(14(3)13-6)8-11-12-9(10)15-8/h4-5H,1-3H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRKENOMBXCHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C2=NN=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2706721.png)

![4-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2706724.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2706729.png)
![ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B2706730.png)
![1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2706731.png)
![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706733.png)

![1-(2,4-Dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2706736.png)

![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.4]octane-1,6-dicarboxylate](/img/structure/B2706741.png)